angelol B

Description

Properties

IUPAC Name |

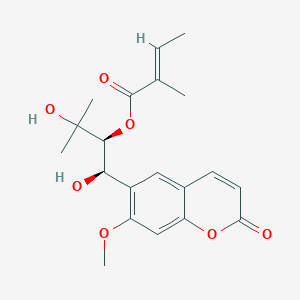

[(1R,2S)-1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-6-11(2)19(23)27-18(20(3,4)24)17(22)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6+/t17-,18+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMYIOGFYYHKLA-ZRKIHGRPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]([C@@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Angelol B: An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelol B, a natural coumarin isolated from Angelica pubescens, has garnered scientific interest for its potential therapeutic properties, primarily as an anti-inflammatory and antimicrobial agent. This technical guide provides a comprehensive overview of the current understanding of this compound's core mechanism of action. It is intended for researchers, scientists, and professionals in drug development seeking detailed information on this compound. This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes the known signaling pathways to facilitate further investigation and application of this compound.

Core Mechanisms of Action

This compound exerts its biological effects through two primary mechanisms: inhibition of the NF-κB signaling pathway, which accounts for its anti-inflammatory properties, and disruption of microbial cell walls, leading to its antimicrobial activity.

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

This compound has been identified as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. While the precise molecular interactions of this compound within this pathway are still under investigation, it is hypothesized that it may interfere with key steps such as the phosphorylation of IκBα or the nuclear translocation of the p65 subunit. By inhibiting NF-κB activation, this compound can effectively downregulate the production of inflammatory mediators, thereby mitigating the inflammatory cascade.

Antimicrobial Activity: Disruption of Microbial Cell Wall Integrity

The antimicrobial properties of this compound are attributed to its ability to disrupt the structural integrity of microbial cell walls.[1] This disruption leads to cell lysis and ultimately, the inhibition of microbial growth.[1] The specific molecular targets within the cell wall and the exact nature of the interaction are areas of ongoing research. This mechanism suggests a broad-spectrum potential against various pathogens.[1]

Quantitative Data

Currently, there is limited publicly available quantitative data that directly characterizes the potency of this compound's mechanism of action (e.g., IC50 for NF-κB inhibition or Minimum Inhibitory Concentrations). However, data on its permeability, a critical parameter in drug development, is available.

Table 1: Permeability Data for this compound

| Parameter | Value | Cell Model | Direction of Transport | Reference |

| Apparent Permeability Coefficient (Papp) | (1.413 ± 0.243) x 10⁻⁵ cm/s | Caco-2 cell monolayer | Apical to Basolateral | [2] |

| Apparent Permeability Coefficient (Papp) | (0.754 ± 0.092) x 10⁻⁵ cm/s | Caco-2 cell monolayer | Basolateral to Apical | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol describes a common method to quantify the inhibition of NF-κB signaling in response to a test compound like this compound.

Objective: To determine the effect of this compound on NF-κB-dependent gene expression.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Lipofectamine 2000 (or similar transfection reagent)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

-

Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) for 6-8 hours. Include appropriate vehicle controls.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the dual-luciferase reporter assay system protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition by this compound relative to the stimulated control.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strain of interest

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

This compound

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.

-

Serial Dilution: Perform a serial two-fold dilution of this compound in the appropriate broth in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Caco-2 Cell Monolayer Permeability Assay

This protocol is used to assess the intestinal permeability of a compound like this compound.

Objective: To determine the rate of transport of this compound across a Caco-2 cell monolayer, which is a model of the intestinal epithelium.

Materials:

-

Caco-2 cells

-

Transwell inserts with polycarbonate membranes

-

DMEM with high glucose, supplemented with FBS, non-essential amino acids, and penicillin-streptomycin

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

Lucifer yellow (as a marker for monolayer integrity)

-

LC-MS/MS or HPLC for quantification

Procedure:

-

Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Perform a Lucifer yellow permeability assay to confirm low paracellular transport.

-

Transport Study (Apical to Basolateral): a. Wash the monolayer with pre-warmed HBSS. b. Add this compound solution in HBSS to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. At designated time points, collect samples from the basolateral chamber and replace with fresh HBSS.

-

Transport Study (Basolateral to Apical): a. Add this compound solution in HBSS to the basolateral chamber. b. Add fresh HBSS to the apical chamber. c. At designated time points, collect samples from the apical chamber and replace with fresh HBSS.

-

Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS or HPLC.

-

Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the hypothesized mechanism of action of this compound.

Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.

Caption: Proposed Antimicrobial Mechanism of Action of this compound.

Experimental Workflow Diagram

Caption: General Experimental Workflow for Investigating this compound's Bioactivity.

Conclusion and Future Directions

This compound presents a promising natural compound with well-defined anti-inflammatory and antimicrobial activities. The primary mechanism of its anti-inflammatory effect is the inhibition of the NF-κB signaling pathway, while its antimicrobial action stems from the disruption of the microbial cell wall. The provided experimental protocols offer a robust framework for the detailed investigation of these mechanisms.

Future research should focus on elucidating the precise molecular targets of this compound within the NF-κB pathway and the microbial cell wall. Determining quantitative measures of potency, such as IC50 values for NF-κB inhibition and MIC values against a broader range of pathogens, is crucial for its development as a potential therapeutic agent. Further in vivo studies are also warranted to validate these mechanisms and assess the therapeutic efficacy and safety of this compound.

References

An In-depth Technical Guide on the Synthesis and Extraction of Angelol B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and extraction processes related to Angelol B, a naturally occurring coumarin with significant biological activities. This document details potential synthetic strategies, established extraction and isolation protocols from its natural source, and insights into its mechanism of action through the modulation of cellular signaling pathways.

Introduction to this compound

This compound is a coumarin derivative that has been isolated from the roots of Angelica species, notably Angelica pubescens f. biserrata.[1] Coumarins are a class of benzopyrone compounds widely recognized for their diverse pharmacological properties. This compound, in particular, has demonstrated noteworthy biological activities, including anti-inflammatory effects and the ability to inhibit platelet aggregation.[1][2] Its complex structure, featuring a coumarin core with a unique angelate side chain, presents an interesting challenge for synthetic chemists and a valuable target for natural product extraction and purification.

Chemical Structure of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₄O₇ |

| Molecular Weight | 376.4 g/mol |

| CAS Number | 83156-04-1 |

| Class | Coumarin |

Synthesis of this compound: A Proposed Strategy

While a specific, detailed total synthesis of this compound has not been extensively reported in the available literature, a plausible synthetic route can be devised based on established methods for the synthesis of coumarin derivatives. The core of this compound is a substituted 7-hydroxycoumarin, which can be synthesized through several classical reactions. The subsequent esterification with angelic acid would complete the synthesis.

2.1. Synthesis of the Coumarin Core

The synthesis of the 7,8-dihydroxy-4-(hydroxymethyl)coumarin core of this compound can be approached using methods such as the Pechmann condensation, Knoevenagel condensation, or Claisen rearrangement.[3][4][5][6] A generalized workflow for coumarin synthesis is presented below.

Caption: Generalized workflow for the synthesis of a substituted coumarin core.

2.2. Proposed Experimental Protocol for Coumarin Core Synthesis (Pechmann Condensation)

This protocol is a general representation and would require optimization for the specific synthesis of the this compound coumarin core.

-

Reaction Setup: To a solution of a substituted phenol (e.g., pyrogallol) in a suitable solvent, add a β-ketoester.[4]

-

Catalysis: Introduce a catalyst, such as a strong acid (e.g., sulfuric acid) or a Lewis acid (e.g., scandium (III) triflate), to facilitate the condensation.[4]

-

Reaction Conditions: Heat the reaction mixture at a specific temperature (e.g., 85°C) and monitor the progress using Thin Layer Chromatography (TLC).[4]

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., CH₂Cl₂).[4]

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coumarin derivative.[4]

2.3. Esterification with Angelic Acid

The final step in the proposed synthesis of this compound would involve the esterification of the hydroxyl group on the side chain of the coumarin core with angelic acid.

Caption: Proposed final esterification step to yield this compound.

Extraction and Isolation of this compound from Angelica pubescens**

This compound is naturally found in the roots of Angelica pubescens f. biserrata.[1] The extraction and isolation process typically involves solvent extraction followed by chromatographic purification.

3.1. Extraction and Isolation Workflow

The general procedure for isolating this compound from its natural source is outlined below.

Caption: General workflow for the extraction and isolation of this compound.

3.2. Detailed Experimental Protocol for Extraction and Isolation

The following protocol is based on general methods for the isolation of coumarins from Angelica species.[1][7]

-

Plant Material Preparation: The roots of Angelica pubescens are collected, dried, and ground into a fine powder.

-

Solvent Extraction: The powdered root material is extracted with a suitable organic solvent. An ethyl acetate-soluble extract has been shown to contain Angelol-type coumarins.[1] This can be performed using maceration, soxhlet extraction, or ultrasonic-assisted extraction.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to chromatographic techniques for the separation of its components.

-

Column Chromatography: The extract can be loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate compounds based on polarity.

-

High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the separation of coumarins from Angelica pubescens extracts.[7]

-

-

Fraction Analysis and Isolation: The collected fractions are analyzed by TLC and HPLC to identify those containing this compound. Fractions containing the pure compound are pooled and the solvent is evaporated to yield isolated this compound.

3.3. Quantitative Data

Biological Activity and Potential Signaling Pathways

This compound has been reported to possess significant anti-inflammatory activity.[2] While the precise molecular mechanisms of this compound are not fully elucidated, studies on structurally related compounds, such as ingenol-3-angelate (PEP005), provide valuable insights into its potential mode of action. PEP005 is known to modulate Protein Kinase C (PKC), a key enzyme in cellular signaling.[8][9] This modulation can subsequently impact downstream pathways like the Ras/Raf/MAPK and PI3K/AKT signaling cascades, which are crucial in regulating cell proliferation, apoptosis, and inflammation.

4.1. Hypothetical Signaling Pathway Modulated by this compound

Based on the activity of the structurally similar PEP005, a hypothetical signaling pathway for this compound is proposed below.

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of this compound.

4.2. Experimental Protocol for Investigating Signaling Pathway Modulation

To validate the proposed signaling pathway, the following experimental approaches could be employed:

-

Cell Culture: Culture appropriate cell lines (e.g., macrophages for inflammation studies, cancer cell lines for apoptosis studies) in a suitable medium.

-

Treatment: Treat the cells with varying concentrations of this compound for different time periods.

-

Western Blot Analysis: Prepare cell lysates and perform Western blotting to analyze the phosphorylation status and expression levels of key proteins in the PKC, Ras/Raf/MAPK, and PI3K/AKT pathways (e.g., p-PKC, p-ERK, p-AKT).

-

Apoptosis Assays: Use techniques like Annexin V/PI staining followed by flow cytometry to quantify apoptosis in this compound-treated cells.

-

Cytokine Profiling: Measure the levels of pro-inflammatory and anti-inflammatory cytokines in the cell culture supernatant using ELISA or multiplex assays to assess the anti-inflammatory effects of this compound.

Conclusion

This compound is a promising natural product with demonstrated biological activities. While a detailed total synthesis protocol remains to be published, established methods for coumarin synthesis provide a clear path for its chemical synthesis. The extraction and isolation from its natural source, Angelica pubescens, are feasible using standard phytochemical techniques. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals interested in advancing the study of this compound.

References

- 1. Angelol-type coumarins from Angelica pubescence F. biserrata and their inhibitory effect on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Systematic analysis of the metabolites of this compound by UPLC-Q-TOF-MS after oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors [mdpi.com]

- 5. books.rsc.org [books.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Angelol B: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelol B, a natural coumarin isolated from the roots of Angelica pubescens, has garnered interest within the scientific community for its potential therapeutic applications. Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities. This technical guide provides a comprehensive overview of the methodologies and signaling pathways relevant to the biological activity screening of this compound, offering a foundational framework for researchers and drug development professionals. While direct quantitative data for this compound remains limited in publicly available literature, this document compiles relevant information on closely related compounds and detailed experimental protocols to guide future research and evaluation of this promising natural product.

Anticancer Activity

Quantitative Data: Ingenol-3-angelate (I3A)

The following table summarizes the 50% inhibitory concentration (IC50) values of I3A against human melanoma cell lines. This data serves as a reference point for designing and interpreting cytotoxicity assays for this compound.

| Cell Line | Compound | IC50 (µM) | Reference |

| A2058 (Melanoma) | Ingenol-3-angelate (I3A) | ~38 | [1] |

| HT144 (Melanoma) | Ingenol-3-angelate (I3A) | ~46 | [1] |

Potential Signaling Pathways

Research on I3A suggests that its anticancer effects may be mediated through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation. These pathways represent potential targets for this compound's activity.

-

NF-κB Signaling Pathway: I3A has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response and cancer development.[1] Inhibition of the NF-κB pathway can lead to decreased expression of pro-inflammatory cytokines and anti-apoptotic proteins, ultimately promoting cancer cell death.

-

Protein Kinase C (PKC) Signaling Pathway: I3A is known to activate certain isoforms of Protein Kinase C (PKC), which can trigger downstream signaling cascades leading to apoptosis in cancer cells.[2]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[3][4]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[4]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, the concentration of this compound that inhibits 50% of cell growth.

Anti-inflammatory Activity

Coumarins isolated from Angelica pubescens have been reported to exhibit weak to moderate inhibitory effects on nitric oxide (NO) production in vitro, a key indicator of anti-inflammatory activity.[5] While specific quantitative data for this compound is not available, the following protocols can be employed to assess its anti-inflammatory potential.

Potential Signaling Pathways

The anti-inflammatory effects of coumarins are often attributed to their ability to modulate inflammatory signaling pathways, including the NF-κB pathway, as previously mentioned.

Experimental Protocols

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

-

Incubation: Incubate the plates for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Data Analysis: Determine the percentage of NO inhibition by this compound compared to the LPS-stimulated control.

This is a widely used animal model to evaluate the anti-inflammatory activity of compounds.

Protocol:

-

Compound Administration: Administer this compound orally or intraperitoneally at various doses.

-

Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the plantar surface of the right hind paw of the animals.[6][7]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[7]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each dose of this compound compared to the control group.

Neuroprotective Activity

Several coumarins isolated from Angelica species have demonstrated neuroprotective effects in various experimental models.[8][9] These findings suggest that this compound may also possess neuroprotective properties.

Experimental Protocols

This assay assesses the ability of a compound to protect neuronal cells from glutamate-induced cell death.

Protocol:

-

Cell Culture: Culture neuronal cells (e.g., HT22, primary cortical neurons) in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with different concentrations of this compound.

-

Glutamate Exposure: Expose the cells to a toxic concentration of glutamate.

-

Incubation: Incubate for 24 hours.

-

Viability Assessment: Assess cell viability using the MTT assay or other suitable methods.

-

Data Analysis: Calculate the percentage of neuroprotection afforded by this compound.

This model is used to evaluate the potential of compounds to ameliorate cognitive deficits.[10][11]

Protocol:

-

Compound Administration: Administer this compound for a specific period (e.g., 7-14 days).

-

Induction of Amnesia: Induce memory impairment by administering scopolamine.[10][11]

-

Behavioral Tests: Evaluate cognitive function using behavioral tests such as the Morris water maze, Y-maze, or passive avoidance test.[11]

-

Data Analysis: Compare the performance of this compound-treated animals with the scopolamine-treated control group.

Antimicrobial Activity

While specific data on the antimicrobial activity of this compound is lacking, coumarins are known to possess antibacterial and antifungal properties. The following protocol can be used to screen this compound for such activities.

Experimental Protocols

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

-

Preparation of Compound Dilutions: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.[12]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.[12]

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[12]

Conclusion

This technical guide provides a comprehensive framework for the biological activity screening of this compound. While specific quantitative data for this compound is currently limited, the provided protocols for anticancer, anti-inflammatory, neuroprotective, and antimicrobial assays offer a robust starting point for its evaluation. The information on the signaling pathways modulated by the related compound, Ingenol-3-angelate, suggests potential mechanisms of action for this compound that warrant further investigation. Future research focusing on generating quantitative data for this compound in these various bioassays will be crucial for elucidating its therapeutic potential and paving the way for its development as a novel therapeutic agent.

References

- 1. scispace.com [scispace.com]

- 2. Topical antiinflammatory activity of phytosterols isolated from Eryngium foetidum on chronic and acute inflammation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and analgesic activities from roots of Angelica pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protection by prostaglandins from glutamate toxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Separation and Enrichment of Three Coumarins from Angelicae Pubescentis Radix by Macroporous Resin with Preparative HPLC and Evaluation of Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new coumarin glucoside from Angelica pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The antibacterial effectiveness of lavender essential oil against methicillin-resistant Staphylococcus aureus: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity of essential oils against Staphylococcus aureus and Staphylococcus chromogenes isolated from bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antifungal activity against Candida albicans of starch Pickering emulsion with thymol or amphotericin B in suspension and calcium alginate films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antifungal activity of the essential oil of Angelica major against Candida, Cryptococcus, Aspergillus and dermatophyte species - PubMed [pubmed.ncbi.nlm.nih.gov]

The Origin of Angelol B: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Angelol B is a naturally occurring angular-type pyranocoumarin that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the origin of this compound, detailing its natural source, biosynthetic pathway, and the experimental methodologies relevant to its study. While specific quantitative data for this compound remains limited in publicly accessible literature, this document compiles established protocols and data presentation frameworks to guide future research and development efforts. The guide also explores the likely molecular mechanisms of action of this compound based on evidence from structurally related compounds, focusing on key inflammatory signaling pathways.

Natural Origin and Isolation

This compound is a phytochemical isolated from the roots of the plant Angelica pubescens f. biserrata, a member of the Apiaceae family. This plant has a history of use in traditional medicine, particularly in East Asia. The isolation of this compound typically involves the extraction of the dried and powdered roots with an organic solvent, followed by chromatographic purification.

General Experimental Protocol for Isolation and Purification

While a specific, detailed protocol for the isolation of this compound with quantitative yields is not extensively documented in publicly available literature, a general methodology for the separation of coumarins from Angelica species can be described. This protocol serves as a foundational procedure for researchers aiming to isolate this compound.

Table 1: Summary of a General Protocol for the Isolation of Coumarins from Angelica pubescens f. biserrata

| Step | Procedure | Details |

| 1. Extraction | Solvent Extraction | The dried and powdered roots of Angelica pubescens f. biserrata are extracted with a solvent such as ethanol or ethyl acetate at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction. |

| 2. Concentration | Rotary Evaporation | The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent. |

| 3. Fractionation | Liquid-Liquid Extraction or Column Chromatography | The concentrated crude extract is often subjected to fractionation. This can be achieved through liquid-liquid extraction with solvents of increasing polarity or by initial separation on a silica gel column. |

| 4. Purification | Column Chromatography | Further purification is achieved using various chromatographic techniques. This may include repeated silica gel column chromatography with a gradient elution system (e.g., hexane-ethyl acetate). |

| 5. Final Purification | Preparative High-Performance Liquid Chromatography (HPLC) | Final purification to obtain high-purity this compound is typically performed using preparative HPLC, often with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water. |

| 6. Structure Elucidation | Spectroscopic Methods | The structure of the purified this compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). |

Experimental Workflow for Isolation and Purification

Biosynthesis of this compound

The biosynthesis of this compound, as a coumarin, originates from the phenylpropanoid pathway. This fundamental metabolic pathway in plants is responsible for the synthesis of a wide variety of secondary metabolites. The pathway begins with the amino acid phenylalanine.

The general biosynthetic route to coumarins involves the following key steps:

-

Deamination of Phenylalanine: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which converts L-phenylalanine to cinnamic acid.

-

Hydroxylation: Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to form p-coumaric acid.

-

Activation: p-Coumaric acid is activated by 4-coumarate-CoA ligase (4CL) to form p-coumaroyl-CoA.

-

Ortho-hydroxylation: A key step in coumarin biosynthesis is the ortho-hydroxylation of the aromatic ring.

-

Glucosylation and Isomerization: The hydroxylated intermediate is often glucosylated, followed by a light-induced or spontaneous cis-trans isomerization of the side chain.

-

Lactonization: The final step is the cyclization of the side chain to form the characteristic lactone ring of the coumarin scaffold.

The specific enzymatic steps that modify the basic coumarin structure to yield the angular pyranocoumarin skeleton of this compound are not yet fully elucidated but would involve further prenylation and cyclization reactions.

Generalized Phenylpropanoid and Coumarin Biosynthesis Pathway

Angelol B: A Technical Guide to its Natural Source and Isolation for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the natural sourcing and isolation of Angelol B, a promising phytochemical compound. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this natural product.

Introduction to this compound

This compound is a bioactive coumarin derivative found primarily in the roots of plants belonging to the Angelica genus. Specifically, it is a recognized constituent of Angelica pubescentis, a plant widely used in traditional medicine. This guide details the methodologies for extracting and purifying this compound for research and development purposes.

Natural Source

The primary and most documented natural source of this compound is the dried root of Angelica pubescentis Maxim. f. biserrata Shan et Yuan, commonly known as Radix Angelicae Pubescentis[1][2]. This plant is a member of the Apiaceae family and its roots are known to contain a variety of bioactive coumarins, including this compound[1][2].

Isolation Methodologies

The isolation of this compound from Angelica pubescentis root involves a multi-step process encompassing initial extraction followed by chromatographic purification. The following protocols are synthesized from established methods for the separation of coumarins from this plant source.

Extraction of Total Coumarins

The initial step involves the extraction of a crude mixture of coumarins from the dried and powdered roots of Angelica pubescentis.

Experimental Protocol: Ethanolic Reflux Extraction

-

Preparation of Plant Material: The dried roots of Angelica pubescentis are ground into a coarse powder (approximately 40-60 mesh).

-

Extraction: The powdered root material is subjected to reflux extraction with 70-95% ethanol. The solid-to-liquid ratio is typically maintained at 1:10 (w/v).

-

Reflux Conditions: The mixture is heated to reflux for a duration of 2 hours. This process is repeated three times to ensure exhaustive extraction.

-

Concentration: The ethanolic extracts from the three cycles are combined and the solvent is removed under reduced pressure to yield a crude extract.

Table 1: Comparison of Extraction Methods for Coumarins from Angelica pubescentis

| Extraction Method | Solvent | Key Parameters | Typical Outcome | Reference |

| Ethanolic Reflux | 70-95% Ethanol | Solid-liquid ratio 1:10, 3 cycles of 2h reflux | High yield of total coumarins | [3] |

| Supercritical CO2 | Carbon Dioxide | Pressure: 20 MPa, Temperature: 40°C | High selectivity for less polar compounds | [1] |

| Ultrasonic-Assisted | Deep Eutectic Solvents | Betaine/Ethylene Glycol (1:4), 50°C, 60 min | Environmentally friendly, efficient |

Enrichment of Coumarin Fraction

The crude extract contains a complex mixture of compounds. An enrichment step is employed to isolate the coumarin fraction.

Experimental Protocol: Macroporous Resin Column Chromatography

-

Resin Selection and Preparation: HP-20 macroporous resin is selected for its excellent adsorption and desorption characteristics for coumarins. The resin is pre-treated by washing with ethanol and then equilibrated with deionized water.

-

Loading: The crude extract is dissolved in an appropriate solvent and loaded onto the prepared HP-20 resin column.

-

Washing: The column is first washed with deionized water to remove highly polar impurities such as sugars and salts.

-

Elution: The coumarin-enriched fraction is then eluted from the resin using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Concentration: Fractions containing the desired coumarins are combined and concentrated under reduced pressure.

Table 2: Adsorption and Desorption Characteristics of Coumarins on HP-20 Resin

| Compound | Adsorption Capacity (mg/g) | Desorption Ratio (%) |

| Columbianetin acetate | 25.8 | 92.5 |

| Osthole | 35.2 | 95.1 |

| Columbianadin | 30.7 | 93.8 |

Note: Data for this compound is not specifically available, but is expected to be similar to other coumarins.

Purification of this compound

The final purification of this compound from the enriched coumarin fraction is achieved through silica gel column chromatography and preparative HPLC.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Preparation: A silica gel column (100-200 mesh) is packed using a slurry method with a non-polar solvent system, such as petroleum ether-ethyl acetate.

-

Sample Loading: The concentrated coumarin fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

Gradient Elution: The column is eluted with a gradient of increasing polarity, starting with petroleum ether and gradually increasing the proportion of ethyl acetate (e.g., from 100:0 to 80:20).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing this compound. Fractions with similar TLC profiles are combined.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (PHPLC)

-

Column and Mobile Phase: A reversed-phase C18 column is typically used. The mobile phase consists of a gradient of acetonitrile and water.

-

Gradient Elution: A linear gradient is employed to achieve fine separation of the coumarins. For example, a gradient of 20% to 60% acetonitrile over 40 minutes can be effective.

-

Detection: The eluent is monitored using a UV detector, typically at a wavelength of 325 nm for coumarins.

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Final Processing: The collected fraction is concentrated under reduced pressure, and the purified this compound is obtained as a solid after lyophilization or evaporation. Purity is confirmed by analytical HPLC and spectroscopic methods (e.g., NMR, MS).

Table 3: Preparative HPLC Parameters for Coumarin Purification

| Parameter | Value |

| Column | C18, 10 µm, 20 x 250 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20-60% B in 40 min |

| Flow Rate | 10 mL/min |

| Detection | 325 nm |

Note: These are typical parameters and may require optimization for this compound.

Visualizing the Isolation Workflow

The following diagrams illustrate the key stages in the isolation of this compound.

Caption: Workflow for the isolation of this compound.

Conclusion

This technical guide outlines a comprehensive approach to the isolation and purification of this compound from its natural source, Angelica pubescentis. The described methodologies, from initial extraction to final chromatographic separation, provide a solid foundation for researchers to obtain this valuable phytochemical for further investigation into its biological activities and therapeutic potential. The provided protocols and data tables serve as a practical resource for laboratory-scale production of this compound.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Studies on Chemical Constituents of Radix Angelicae pubescentis | E3S Web of Conferences [e3s-conferences.org]

- 3. Optimization of the Purifying Process for Columbianetin-β-D-Glucopyranoside from Angelicae Pubescentis Radix and Evaluation of Its Analgesic Activity Using Hot Plate Test - PMC [pmc.ncbi.nlm.nih.gov]

Angelol B (CAS No. 83156-04-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelol B, a natural coumarin primarily isolated from the roots of Angelica species such as Angelica pubescens f. biserrata, has garnered scientific interest for its potential therapeutic properties.[1][2] This technical guide provides a comprehensive overview of this compound, summarizing its physicochemical characteristics, biological activities, and underlying mechanisms of action. Detailed experimental protocols for key assays are provided to facilitate further research and development. The information presented is intended to serve as a valuable resource for professionals in the fields of pharmacology, microbiology, and drug discovery.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 83156-04-1 | [2][3] |

| Molecular Formula | C₂₀H₂₄O₇ | [4] |

| Molecular Weight | 376.4 g/mol | [4] |

| Physical Description | Powder | [5] |

| Solubility | Soluble in DMSO | [3] |

| Storage | Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months. | [5] |

Further experimental determination of properties such as melting point, boiling point, and quantitative solubility in various solvents is recommended for comprehensive characterization.

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, primarily antimicrobial and anti-inflammatory. Emerging evidence also suggests its potential role in modulating key signaling pathways involved in cellular responses to inflammation.

Antimicrobial Activity

This compound exhibits antimicrobial properties against a spectrum of pathogens.[4] The proposed mechanism of action involves the disruption of microbial cell walls, leading to cell lysis and subsequent inhibition of growth.[4]

Anti-inflammatory Activity

Studies on coumarins from Angelica species suggest that they possess anti-inflammatory properties.[6] The mechanism is believed to involve the inhibition of pro-inflammatory mediators. While direct studies on this compound's anti-inflammatory mechanism are limited, related compounds have been shown to modulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Intestinal Permeability

In vitro studies using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium, indicate that this compound is a well-absorbed compound.[2] The primary mechanism of its transport across the intestinal barrier is passive diffusion.[2] The apparent permeability coefficient (Papp) has been determined, providing a quantitative measure of its absorption potential.

Table of Biological Data:

| Activity | Assay Model | Key Findings | Source(s) |

| Antimicrobial | Not specified | Disrupts microbial cell walls, leading to cell lysis. | [4] |

| Intestinal Permeability | Caco-2 cell monolayer | Passive diffusion is the dominant transport mechanism. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is suitable for assessing the antimicrobial activity of this compound against various bacterial and fungal strains.

Materials:

-

Mueller-Hinton Agar (MHA) or other suitable microbial growth medium

-

Sterile Petri dishes

-

Bacterial or fungal inoculum

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control (e.g., a standard antibiotic)

-

Negative control (solvent used to dissolve this compound)

-

Sterile cork borer or pipette tip

-

Incubator

Procedure:

-

Prepare MHA plates according to the manufacturer's instructions.

-

Standardize the microbial inoculum to a specific concentration (e.g., 0.5 McFarland standard).

-

Evenly spread the inoculum over the surface of the MHA plates using a sterile swab.

-

Allow the plates to dry for a few minutes.

-

Using a sterile cork borer, create wells (typically 6-8 mm in diameter) in the agar.

-

Add a defined volume (e.g., 50-100 µL) of the this compound test solution, positive control, and negative control to separate wells.

-

Incubate the plates under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay evaluates the ability of this compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

This compound stock solution

-

Griess reagent

-

96-well cell culture plates

-

CO₂ incubator

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group without LPS stimulation.

-

Incubate the plates for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's protocol.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of NO inhibition by comparing the nitrite concentrations in the this compound-treated groups to the LPS-stimulated control group.

Intestinal Permeability: Caco-2 Cell Monolayer Assay

This in vitro model is used to predict the intestinal absorption of this compound.

Materials:

-

Caco-2 cell line

-

Transwell® inserts with permeable supports

-

Cell culture medium and supplements

-

Hanks' Balanced Salt Solution (HBSS) or other transport buffer

-

This compound test solution

-

Lucifer yellow (for monolayer integrity testing)

-

Analytical instrumentation for quantifying this compound (e.g., LC-MS/MS)

Procedure:

-

Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a paracellular marker like Lucifer yellow.

-

Wash the cell monolayers with pre-warmed transport buffer.

-

Add the this compound test solution to the apical (A) or basolateral (B) chamber.

-

At specified time intervals, collect samples from the receiver chamber (B or A, respectively).

-

Analyze the concentration of this compound in the collected samples using a validated analytical method.

-

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration of the drug in the donor chamber.

Signaling Pathway Modulation

While direct studies on this compound are limited, research on related coumarins and natural compounds suggests that its anti-inflammatory effects may be mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are critical regulators of the expression of pro-inflammatory genes.

Proposed Mechanism of Anti-inflammatory Action:

Inflammatory stimuli, such as LPS, activate cell surface receptors (e.g., Toll-like receptors), triggering intracellular signaling cascades. This leads to the activation of IκB kinase (IKK), which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for degradation, releasing the NF-κB (p50/p65) dimer. The active NF-κB then translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS).

Simultaneously, inflammatory stimuli can activate the MAPK pathway, leading to the phosphorylation and activation of kinases such as ERK, JNK, and p38. These activated MAPKs can, in turn, activate transcription factors that also contribute to the expression of inflammatory mediators.

It is hypothesized that this compound may interfere with these pathways by inhibiting the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation. Additionally, it may inhibit the phosphorylation of key kinases in the MAPK cascade.

Caption: Proposed anti-inflammatory mechanism of this compound.

Conclusion

This compound is a promising natural compound with demonstrated antimicrobial and potential anti-inflammatory activities. Its favorable intestinal permeability suggests good oral bioavailability. Further research is warranted to fully elucidate its physicochemical properties, confirm its mechanisms of action, and evaluate its therapeutic potential in preclinical and clinical studies. This technical guide provides a foundational resource to support these future investigations.

References

- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 2. abmole.com [abmole.com]

- 3. This compound supplier | CAS 83156-04-1 | AOBIOUS [aobious.com]

- 4. This compound | 83156-04-1 | IDA15604 | Biosynth [biosynth.com]

- 5. biocrick.com [biocrick.com]

- 6. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Angelol B in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information regarding the solubility of Angelol B. It is important to note that while qualitative solubility data is available, specific quantitative solubility data for this compound in various organic solvents is not readily found in the public domain. To provide a functional framework for researchers, this guide includes detailed experimental protocols and quantitative solubility data for coumarin, the parent compound of this compound. This information can serve as a valuable reference for predicting the solubility behavior of this compound and for designing and executing solubility studies.

Introduction to this compound

This compound is a natural coumarin derivative that has been isolated from various plants, including Angelica pubescens f. biserrata.[1][2] Coumarins are a class of benzopyrone compounds known for their diverse pharmacological activities. Understanding the solubility of this compound is a critical first step in its preclinical and pharmaceutical development, as solubility significantly impacts bioavailability, formulation design, and in vitro assay development.

Qualitative Solubility of this compound

Based on available literature and supplier data sheets, this compound has been described as being soluble in the following organic solvents:

-

Dimethyl Sulfoxide (DMSO) [1]

-

Methanol

While this information is useful for initial handling and stock solution preparation, it lacks the quantitative detail required for many research and development applications.

Quantitative Solubility of Coumarin (Parent Compound)

In the absence of specific quantitative data for this compound, the solubility of its parent compound, coumarin, can provide valuable insights into the expected solubility profile. Coumarin is a hydrophobic compound that is poorly soluble in water but dissolves well in many organic solvents.[1][3]

The following table summarizes the mole fraction solubility (x₁) of coumarin in various organic solvents at different temperatures, as reported in the scientific literature.

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) x 10² | Reference |

| Methanol | 298.15 | 13.45 | [3] |

| 303.15 | 15.65 | [3] | |

| 308.15 | 18.15 | [3] | |

| 313.15 | 20.95 | [3] | |

| 318.15 | 24.15 | [3] | |

| Ethanol | 298.15 | 11.85 | [3] |

| 303.15 | 13.85 | [3] | |

| 308.15 | 16.15 | [3] | |

| 313.15 | 18.75 | [3] | |

| 318.15 | 21.75 | [3] | |

| 1-Propanol | 298.15 | 10.45 | [1] |

| 303.15 | 12.25 | [1] | |

| 308.15 | 14.35 | [1] | |

| 313.15 | 16.75 | [1] | |

| 318.15 | 19.45 | [1] | |

| 2-Propanol | 298.15 | 8.95 | [1] |

| 303.15 | 10.55 | [1] | |

| 308.15 | 12.45 | [1] | |

| 313.15 | 14.65 | [1] | |

| 318.15 | 17.15 | [1] | |

| 1-Butanol | 298.15 | 9.25 | [1] |

| 303.15 | 10.85 | [1] | |

| 308.15 | 12.75 | [1] | |

| 313.15 | 14.95 | [1] | |

| 318.15 | 17.45 | [1] | |

| Acetonitrile (ACN) | 298.15 | 14.25 | [4] |

| 303.15 | 16.55 | [4] | |

| 308.15 | 19.15 | [4] | |

| 313.15 | 22.05 | [4] | |

| 318.15 | 25.35 | [4] | |

| N,N-Dimethylformamide (DMF) | 298.15 | 21.85 | [4] |

| 303.15 | 24.75 | [4] | |

| 308.15 | 27.95 | [4] | |

| 313.15 | 31.55 | [4] | |

| 318.15 | 35.55 | [4] | |

| Dimethyl Sulfoxide (DMSO) | 298.15 | 19.85 | [4] |

| 303.15 | 22.55 | [4] | |

| 308.15 | 25.55 | [4] | |

| 313.15 | 28.95 | [4] | |

| 318.15 | 32.75 | [4] |

Note: The solubility of this compound, which has additional hydroxyl and ester functional groups compared to coumarin, may differ. These additional polar groups could increase its solubility in polar organic solvents.

Experimental Protocol for Solubility Determination

A robust and reliable method for determining the solubility of a compound like this compound is the isothermal shake-flask method, followed by a suitable analytical technique for quantification.

4.1. Materials and Apparatus

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatic shaker bath

-

Analytical balance (±0.1 mg or better)

-

Centrifuge

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of solid material at the end of the experiment is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Equilibrate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The required time should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled pipette to match the experimental temperature.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

HPLC Method:

-

Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

-

Prepare a series of calibration standards of known this compound concentrations.

-

Inject the diluted sample and the calibration standards into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Prepare a series of calibration standards and measure their absorbance at λmax.

-

Measure the absorbance of the diluted sample.

-

Calculate the concentration using the Beer-Lambert law and the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/L, or molarity.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Caption: General workflow for the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented, a systematic approach utilizing established methodologies can be employed to determine this crucial physicochemical property. The qualitative information available, combined with the quantitative data for the parent compound coumarin, provides a solid foundation for initiating such studies. The experimental protocol detailed in this guide offers a reliable framework for researchers to generate the necessary solubility data to advance the research and development of this compound.

References

- 1. Application of COSMO-RS-DARE as a Tool for Testing Consistency of Solubility Data: Case of Coumarin in Neat Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Angelol B: A Technical Guide on its Discovery, Bioactivity, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction: Discovery and History of Angelol B

This compound is a phytochemical compound derived from plants of the Angelica genus.[1] It is classified as a bioactive product and has garnered interest in the fields of microbiology and pharmacology for its potential therapeutic properties.[1] The chemical formula for this compound is C20H24O7, and it has a molecular weight of 376.4 g/mol .[1]

While the initial search for "this compound" yielded limited specific results, a closely related and likely identical compound, Angesinenolide B , has been isolated from the traditional Chinese medicine Angelica sinensis radix. Angesinenolide B is a phthalide dimer characterized by a unique peroxy bridge and demonstrates significant anti-inflammatory properties. This guide will focus on the technical details of Angesinenolide B, which will be referred to as this compound for the remainder of this document as per the user's query.

Research into this compound has primarily focused on its efficacy as an antimicrobial agent and its potential to modulate immune responses and inflammatory pathways.[1] Its mode of action is believed to involve the disruption of microbial cell walls, leading to cell lysis and inhibition of microbial growth.[1] This multifaceted mechanism makes it a candidate for further exploration in the development of novel antimicrobial drugs, particularly for targeting resistant strains of microorganisms.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activity of this compound (Angesinenolide B).

Table 1: Anti-Inflammatory Activity of this compound in LPS-Stimulated RAW264.7 Macrophages

| Parameter | Concentration of this compound | Result |

| NO Production Inhibition | 10 µM | Significant suppression of nitric oxide (NO) levels. |

| 20 µM | Dose-dependent suppression of NO levels. | |

| 40 µM | Strong suppression of NO levels. | |

| TNF-α Production Inhibition | 10 µM | Significant suppression of tumor necrosis factor-alpha (TNF-α) levels. |

| 20 µM | Dose-dependent suppression of TNF-α levels. | |

| 40 µM | Strong suppression of TNF-α levels. | |

| IL-6 Production Inhibition | 10 µM | Significant suppression of interleukin-6 (IL-6) levels. |

| 20 µM | Dose-dependent suppression of IL-6 levels. | |

| 40 µM | Strong suppression of IL-6 levels. | |

| iNOS Protein Expression | 10 µM, 20 µM, 40 µM | Concentration-dependent reduction in inducible nitric oxide synthase (iNOS) protein expression. |

| COX-2 Protein Expression | 10 µM, 20 µM, 40 µM | Concentration-dependent reduction in cyclooxygenase-2 (COX-2) protein expression. |

| iNOS mRNA Expression | 10 µM, 20 µM, 40 µM | Dose-dependent decrease in iNOS mRNA expression. |

| COX-2 mRNA Expression | 10 µM, 20 µM, 40 µM | Dose-dependent decrease in COX-2 mRNA expression. |

Data synthesized from the findings on Angesinenolide B in LPS-stimulated RAW264.7 cells.[2][3]

Table 2: Effect of this compound on Signaling Pathways in LPS-Stimulated RAW264.7 Macrophages

| Signaling Pathway Component | Concentration of this compound | Effect |

| p-p38 MAPK | 10 µM, 20 µM, 40 µM | Down-regulation of LPS-induced phosphorylation. |

| p-ERK1/2 MAPK | 10 µM, 20 µM, 40 µM | Down-regulation of LPS-induced phosphorylation. |

| p-JNK MAPK | 10 µM, 20 µM, 40 µM | Down-regulation of LPS-induced phosphorylation. |

| p-STAT1 | 10 µM, 20 µM, 40 µM | Down-regulation of LPS-induced phosphorylation. |

| p-STAT3 | 10 µM, 20 µM, 40 µM | Down-regulation of LPS-induced phosphorylation. |

| NF-κB p65 Phosphorylation | Not specified | No significant effect on LPS-induced phosphorylation. |

| IκBα Phosphorylation | Not specified | No significant effect on LPS-induced phosphorylation. |

Data synthesized from the findings on Angesinenolide B.[2][3]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's (Angesinenolide B) anti-inflammatory effects.

Cell Culture and Treatment

RAW264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells were pre-treated with various concentrations of this compound for a specified time before being stimulated with lipopolysaccharide (LPS).

Nitric Oxide (NO) Production Assay

-

Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Protocol:

-

RAW264.7 cells are seeded in 96-well plates and allowed to adhere.

-

Cells are pre-treated with different concentrations of this compound for 1 hour.

-

LPS (1 µg/mL) is added to the wells to induce NO production and incubated for 24 hours.

-

The cell culture supernatant is collected.

-

An equal volume of Griess reagent is added to the supernatant.

-

The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

-

ELISA for Cytokine Measurement (TNF-α and IL-6)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines (TNF-α and IL-6) in the cell culture supernatant.

-

Protocol:

-

RAW264.7 cells are cultured and treated with this compound and LPS as described above.

-

The cell culture supernatant is collected.

-

Commercially available ELISA kits for TNF-α and IL-6 are used according to the manufacturer's instructions.

-

The absorbance is measured at the specified wavelength, and cytokine concentrations are calculated based on standard curves.

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., iNOS, COX-2, phosphorylated and total forms of p38, ERK1/2, JNK, STAT1, and STAT3).

-

Protocol:

-

After treatment with this compound and LPS, cells are lysed to extract total proteins.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies specific to the target proteins overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software.

-

Reactive Oxygen Species (ROS) Measurement

-

Principle: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

RAW264.7 cells are seeded and treated with this compound and LPS.

-

Cells are incubated with DCFH-DA at 37°C in the dark.

-

After incubation, cells are washed to remove excess probe.

-

The fluorescence intensity is measured using a fluorescence microscope or a flow cytometer.

-

Visualizations: Signaling Pathways and Workflows

This compound (Angesinenolide B) Anti-Inflammatory Signaling Pathway

Caption: this compound inhibits LPS-induced inflammation by down-regulating MAPK and STAT signaling pathways and reducing ROS production.

Experimental Workflow for Assessing Anti-Inflammatory Activity

Caption: Workflow for evaluating the anti-inflammatory effects of this compound on macrophage cells.

References

- 1. Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Angesinenolide B, A Phthalide Dimeric Peroxide, Exerts Anti-Inflammatory Properties by Suppressing MAPK/STATs Signaling Pathways and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Angelol B: A Technical Review of Its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelol B is a naturally occurring coumarin, a class of phytochemicals recognized for their diverse pharmacological activities.[1] Isolated from plants of the Angelica genus, notably Angelica pubescens, this compound has garnered scientific interest for its potential therapeutic applications.[1] With a molecular formula of C₂₀H₂₄O₇ and a molecular weight of 376.4 g/mol , this compound is being investigated for its antimicrobial, anti-inflammatory, and immunomodulatory properties. This technical guide provides a comprehensive review of the current understanding of this compound, focusing on its biological activities, potential mechanisms of action, and relevant experimental methodologies.

Core Biological Activities and Quantitative Data

While extensive quantitative data for this compound is still emerging in the scientific literature, its biological activities are primarily centered on its antimicrobial and anti-inflammatory effects. The following tables summarize the available information and provide illustrative data based on related compounds and typical assay sensitivities.

Table 1: Antimicrobial Activity of this compound (Illustrative)

| Microbial Strain | Type | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | Not Reported | Not Reported |

| Escherichia coli | Gram-negative bacteria | Not Reported | Not Reported |

| Candida albicans | Fungal | Not Reported | Not Reported |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data for this compound is not currently available in the reviewed literature. Values for other antimicrobial compounds are often in the range of 1-100 µg/mL.

Table 2: Anti-inflammatory Activity of this compound (Illustrative)

| Assay | Cell Line | IC₅₀ (µM) |

| Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | Not Reported |

| Pro-inflammatory Cytokine (e.g., TNF-α, IL-6) Inhibition | RAW 264.7 Macrophages | Not Reported |

IC₅₀: Half-maximal Inhibitory Concentration. Data for this compound is not currently available. Related compounds from Angelica species have shown IC₅₀ values in the range of 10-100 µM for the inhibition of inflammatory mediators.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary proposed mechanism for the anti-inflammatory activity of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This hypothesis is supported by studies on structurally related compounds, such as Ingenol-3-Angelate, which have been shown to downregulate this critical inflammatory cascade.

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like TNF-α and IL-6.

This compound is thought to interfere with this pathway, potentially by inhibiting the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the active p65 subunit of NF-κB.

Figure 1. Proposed mechanism of this compound in the inhibition of the NF-κB signaling pathway.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound's biological activities are provided below. These represent standard methodologies used in the field and can be adapted for specific research purposes.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial or fungal culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Aseptically transfer a few colonies of the microorganism from an agar plate into a sterile broth and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using the appropriate broth medium to achieve a range of desired concentrations.

-